

Application Notes and Protocols: 3-Nonen-2-one as a Flavoring Agent

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Compound of Interest

Compound Name: 3-Nonen-2-one

Cat. No.: B088694

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Introduction

3-Nonen-2-one (CAS: 14309-57-0) is an α,β -unsaturated ketone that serves as a versatile and high-impact flavoring agent in the food and fragrance industries.^{[1][2]} As a naturally occurring compound found in various foods and plants, it imparts a complex aroma profile characterized by strong nutty, fruity, and oily notes.^{[1][3][4]} Its unique sensory characteristics make it a valuable component for building authentic and complex flavor profiles in a wide array of products, from fruit beverages to savory meat dishes. These application notes provide a comprehensive overview of its properties, regulatory status, and applications, along with detailed protocols for its analysis and sensory evaluation.

Physicochemical and Sensory Properties

3-Nonen-2-one is a colorless to pale yellow liquid with a distinct odor profile.^[5] Its physical properties are critical for its handling, stability, and performance in various food matrices.

1.1 Physicochemical Data

The key physicochemical properties of **3-Nonen-2-one** are summarized in the table below.

Property	Value	Reference(s)
IUPAC Name	(E)-non-3-en-2-one	[6]
Synonyms	Methyl heptenyl ketone	[3][7]
CAS Number	14309-57-0	[1][2][3]
Molecular Formula	C9H16O	[3][6][7]
Molecular Weight	140.22 g/mol	[6][8]
Appearance	Colorless clear liquid	[3][7]
Boiling Point	198.0 °C at 760 mmHg	[3][7]
Flash Point	79.44 °C (175.0 °F)	[3][7]
Specific Gravity	0.843 - 0.846 @ 25 °C	[3][7]
Solubility	Soluble in alcohol; Water: ~349.5 mg/L @ 25°C (est.)	[3][7][9]

1.2 Sensory Profile

3-Nonen-2-one possesses a multifaceted aroma and flavor. Its primary descriptors are strong and nutty, with significant fruity undertones reminiscent of peach, melon, and avocado.[1][2] Depending on the concentration and matrix, it can also present oily, fermented, waxy, and blue cheese notes.[3] The complex profile includes fatty, spicy, weedy, and even licorice nuances.[7] This complexity allows it to add depth and authenticity to a wide variety of flavor systems.

Regulatory Status and Natural Occurrence

The use of **3-Nonen-2-one** as a flavoring agent is governed by food safety regulations worldwide.

2.1 Regulatory Information

Agency / Designation	Identifier / Status	Reference(s)
FEMA Number	3955	[1] [3] [6] [10]
JECFA Number	1136	[3] [6] [10]
JECFA Evaluation	"No safety concern at current levels of intake when used as a flavouring agent" (2002).	[6]
FDA Status	Listed as a flavoring agent or adjuvant.	[6]
EU DG SANTE	Flavouring substance number 07.188.	[3] [7]
GHS Classification	May cause serious eye irritation (H319).	[6] [8]

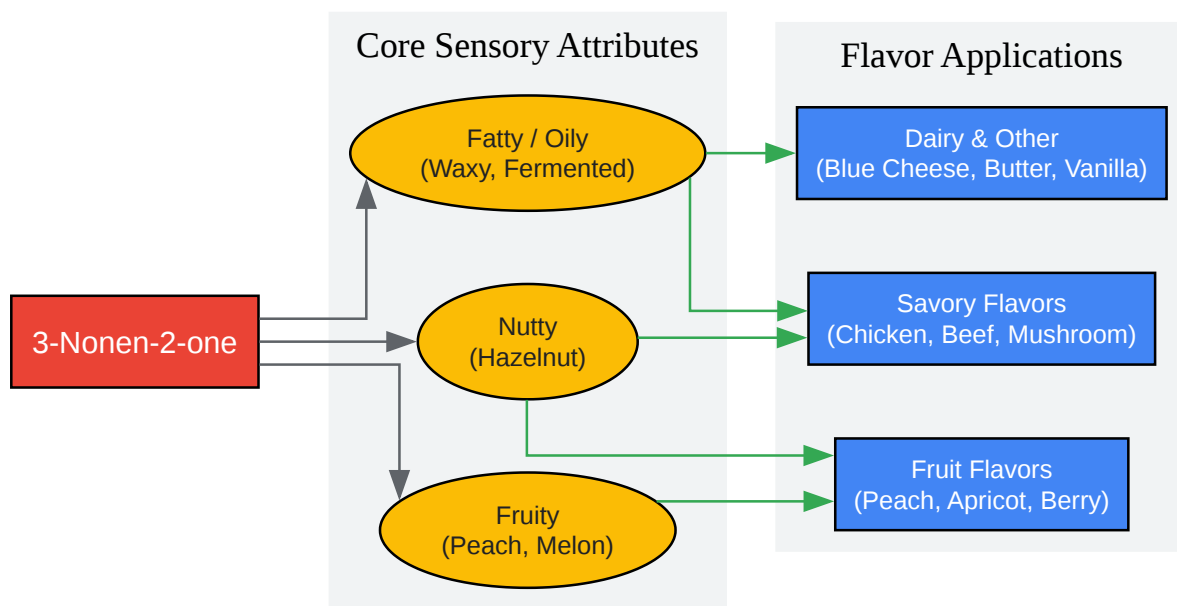
2.2 Natural Occurrence

3-Nonen-2-one is a naturally occurring volatile compound and has been identified in a variety of foods and plants, including:

- Peaches and Apricots[\[1\]](#)
- Asparagus[\[4\]](#)
- Crayfish[\[3\]](#)[\[7\]](#)
- Various plants such as Akebia trifoliata, Arctostaphylos uva-ursi, and Centella asiatica.[\[6\]](#)[\[8\]](#)

Applications in Flavor Systems

The unique sensory profile of **3-Nonen-2-one** makes it suitable for a diverse range of flavor applications, from enhancing fruit notes to providing savory depth.



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Caption: Logical flow of **3-Nonen-2-one**'s attributes to applications.

3.1 Suggested Usage Levels

The following table provides starting recommendations for incorporating **3-Nonen-2-one** into flavors intended for use at 0.05% in a finished product (e.g., beverage).^[1]

Flavor Category	Specific Application	Suggested Level in Flavor Concentrate (ppm)	Effect
Fruit	Peach, Apricot	200	Adds authenticity and reinforces skin character.
Strawberry, Lime, Plum	20	Provides subtle complexity and authenticity.	
Black Currant	10	Adds subtlety to realistic profiles.	
Nut	Hazelnut, Peanut	100 - 200	
Pistachio	50	Enhances nutty profile.	Creates realistic character and fruity complexity.
Savory	Chicken (Boiled, Fried)	100 - 500	Adds depth and realism.
Beef (Boiled, Roast)	200	Enhances savory character.	
Mushroom	200	Benefits both raw and cooked profiles.	
French Fries	500+	Contributes to a freshly fried profile.	
Other	Vanilla	100	Moves profile away from simple vanillin notes.
Butter	50 - 100	Adds complexity to fresh and cooked notes.	

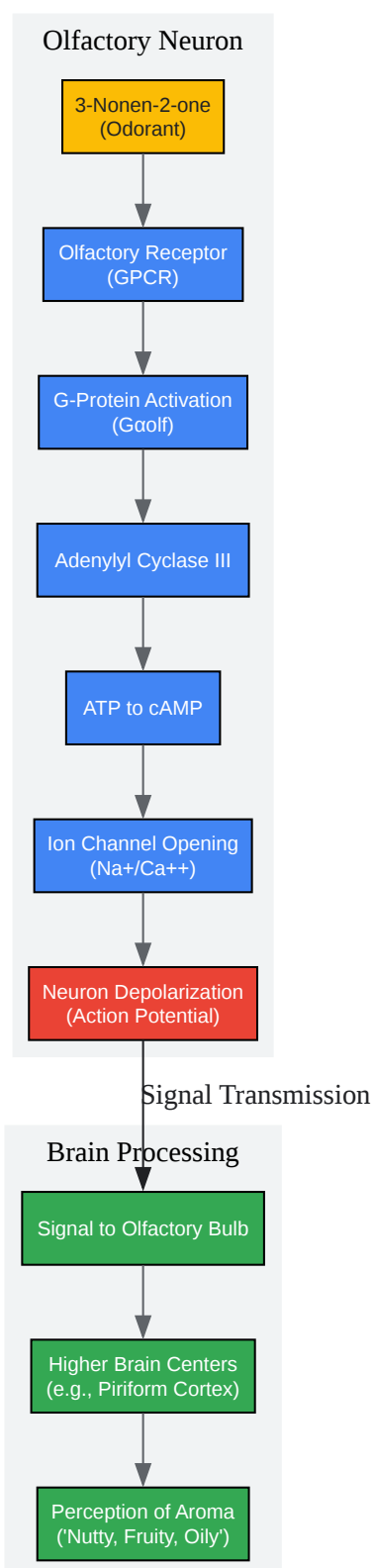
Tea (Black)

50

Works well in
combination with other
ketones.

Olfactory Perception Pathway

The perception of **3-Nonen-2-one** begins with its interaction with olfactory receptors in the nasal cavity. This interaction initiates a signal transduction cascade that results in the perception of its characteristic aroma in the brain. The diagram below illustrates a simplified, generalized pathway for olfactory signaling.



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Caption: Simplified diagram of the olfactory signal transduction pathway.

Experimental Protocols

The following sections detail example protocols for the quantitative and sensory analysis of **3-Nonen-2-one**. These are intended as templates and may require optimization for specific matrices.

5.1 Protocol 1: Quantification by SPME-GC-MS

Objective: To quantify the concentration of **3-Nonen-2-one** in a liquid food matrix (e.g., fruit juice).

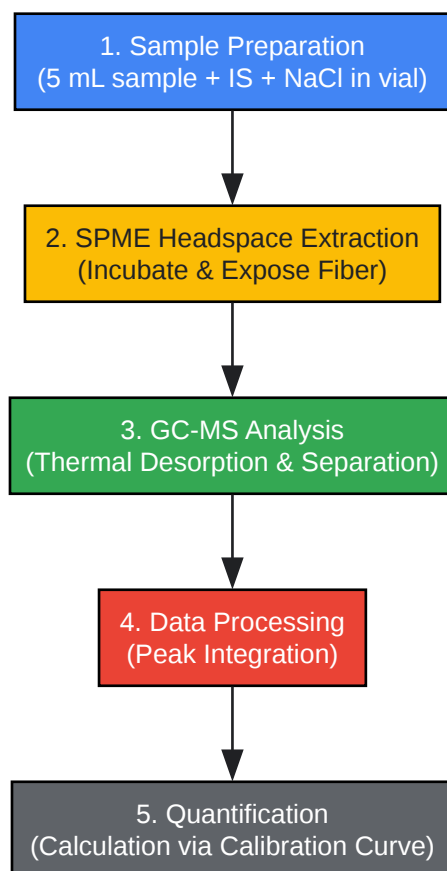
Materials:

- Gas Chromatograph with Mass Spectrometric detector (GC-MS)
- Solid Phase Microextraction (SPME) autosampler and fibers (e.g., DVB/CAR/PDMS)
- 20 mL headspace vials with magnetic screw caps
- Analytical balance, vortex mixer, and centrifuge
- **3-Nonen-2-one** analytical standard
- Internal Standard (IS) solution (e.g., 2-methyl-3-heptanone)
- Sodium chloride (NaCl)

Methodology:

- Calibration Curve: Prepare a series of calibration standards by spiking a control matrix (or water) with known concentrations of **3-Nonen-2-one** and a fixed concentration of the internal standard.
- Sample Preparation:
 - Pipette 5 mL of the liquid sample into a 20 mL headspace vial.
 - Add a fixed amount of internal standard.

- Add 2 g of NaCl to enhance volatile release (salting-out effect).
- Immediately seal the vial.
- Vortex for 30 seconds.
- SPME Extraction:
 - Place the vial in the autosampler tray.
 - Incubate at 50°C for 15 minutes with agitation.
 - Expose the SPME fiber to the headspace for 30 minutes at 50°C.
- GC-MS Analysis:
 - Injection: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes (splitless mode).
 - Column: Use a mid-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
 - Oven Program: Start at 40°C (hold 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 20°C/min (hold 5 min).
 - MS Parameters: Electron Ionization (EI) at 70 eV. Scan range m/z 35-350. Use Selected Ion Monitoring (SIM) for target ions (e.g., m/z 43, 85 for **3-nonen-2-one**) for higher sensitivity.
- Data Analysis:
 - Integrate the peak areas for **3-Nonen-2-one** and the internal standard.
 - Calculate the ratio of the analyte peak area to the IS peak area.
 - Determine the concentration using the prepared calibration curve.



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Caption: Experimental workflow for SPME-GC-MS quantification.

5.2 Protocol 2: Sensory Evaluation - Descriptive Analysis

Objective: To characterize the sensory profile of **3-Nonen-2-one** in a specific food base (e.g., yogurt) and determine its impact at different concentrations.

Materials:

- Trained sensory panel (8-12 panelists).
- Plain yogurt (control).
- Solutions of **3-Nonen-2-one** in a suitable solvent (e.g., ethanol or triacetin) at various concentrations.
- Sample cups with lids, coded with random 3-digit numbers.

- Sensory evaluation software or ballots.

Methodology:

- Panelist Training:
 - Conduct orientation sessions to familiarize panelists with the target aroma attributes (e.g., nutty, fruity, oily, cheesy).
 - Use reference standards for each attribute to anchor the panel.
 - Perform practice runs to ensure panelist consistency and repeatability.
- Sample Preparation:
 - Prepare three test samples by spiking the yogurt base with **3-Nonen-2-one** to achieve target concentrations (e.g., 0.5 ppm, 2 ppm, 5 ppm).
 - Prepare a control sample (yogurt with solvent only).
 - Portion 20g of each sample into coded cups. Prepare samples 1 hour before evaluation and keep refrigerated.
- Evaluation Procedure:
 - Conduct the evaluation in isolated sensory booths under controlled lighting and temperature.
 - Present the four samples (one control, three test) to each panelist in a randomized, balanced order.
 - Instruct panelists to evaluate the aroma first, then the flavor.
 - Panelists rate the intensity of each pre-defined attribute (e.g., "nutty," "peach," "oily," "fermented") on a 15-point intensity scale.
 - Provide unsalted crackers and water for palate cleansing between samples.

- Data Analysis:
 - Collect the intensity ratings for each attribute from all panelists.
 - Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences between the samples for each attribute.
 - Use post-hoc tests (e.g., Tukey's HSD) to identify which samples differ.
 - Visualize the results using spider web plots or bar charts to compare the sensory profiles of the different concentrations.

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